molecular formula C20H13IN2O3 B2863836 2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-46-6

2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2863836
CAS No.: 851411-46-6
M. Wt: 456.239
InChI Key: NGVNJUWOYJGUID-UHFFFAOYSA-N
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Description

2-Iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This complex heterocyclic compound features a benzamide scaffold linked to a chromenopyridine core system, a structural motif found in compounds with a range of pharmacological activities . The iodine atom at the 2-position of the benzamide ring offers a versatile handle for further synthetic modification via cross-coupling reactions, enabling researchers to explore extensive structure-activity relationships (SAR) and create diverse chemical libraries . Chromenopyridine and related fused heterocyclic structures are frequently investigated for their potential to interact with various biological targets . Similarly, the benzamide group is a common pharmacophore in many bioactive compounds . The integration of these features makes this compound a valuable intermediate for developing novel therapeutic agents. Potential research applications include, but are not limited to, the exploration of kinase inhibition, the development of anti-infective agents given the known activity of naphthyridine derivatives , and the investigation of anti-cancer properties associated with chromene-based scaffolds . Researchers can utilize this compound as a key building block to develop probes for biological systems or to optimize lead compounds in hit-to-lead campaigns. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O3/c1-11-10-16(23-19(24)12-6-2-4-8-14(12)21)22-18-13-7-3-5-9-15(13)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVNJUWOYJGUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of 4-Hydroxycoumarin

The synthesis begins with the preparation of 4-chloro-3-formylcoumarin via a Vilsmeier-Haack reaction. Treating 4-hydroxycoumarin with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces both the chloro and formyl groups at positions 4 and 3, respectively. This step achieves >85% yield under optimized conditions.

Cyclocondensation with Active Methylene Components

The formylated intermediate reacts with methyl acetoacetate in ethanol (EtOH) containing triethylamine (Et₃N) and ammonium acetate (NH₄OAc) at 80°C. This one-pot reaction facilitates Knoevenagel condensation, followed by cyclization, to yield 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine. Key advantages include:

  • Solvent efficiency : EtOH serves as a green solvent, eliminating the need for toxic alternatives.
  • Catalyst system : Et₃N and NH₄OAc act synergistically to deprotonate the active methylene compound and accelerate cyclization.
  • Yield : 70–80% isolated yield after recrystallization.

Synthesis of 2-Iodobenzoyl Chloride

The electrophilic partner for amide bond formation, 2-iodobenzoyl chloride, is prepared via two routes:

Direct Iodination of Benzoic Acid

Treating benzoic acid with iodine monochloride (ICl) in concentrated sulfuric acid (H₂SO₄) at 60°C introduces iodine at the ortho position, yielding 2-iodobenzoic acid. Subsequent reflux with thionyl chloride (SOCl₂) converts the acid to its acyl chloride. Key parameters:

  • Reaction time : 12 hours for iodination; 3 hours for chlorination.
  • Yield : 65% for 2-iodobenzoic acid; 90% for acyl chloride.

Sandmeyer Reaction

An alternative pathway involves diazotization of 2-aminobenzoic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by treatment with potassium iodide (KI). This method avoids harsh iodinating agents but requires careful pH control.

Amide Bond Formation

The final step couples 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine with 2-iodobenzoyl chloride. Two coupling strategies are prevalent:

Schotten-Baumann Reaction

Reacting the amine with 2-iodobenzoyl chloride in a biphasic system (water/dichloromethane) containing sodium hydroxide (NaOH) at 0°C produces the target compound. Advantages include:

  • Rapid reaction : Completion within 1–2 hours.
  • Yield : 70–75% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhances efficiency for sterically hindered amines. This method achieves:

  • Higher yield : 85–90%.
  • Purity : >95% by HPLC.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) improve acyl chloride reactivity but may degrade the chromenopyridine core at elevated temperatures.
  • Low temperatures (0–5°C) minimize side reactions during Schotten-Baumann coupling.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves regioisomeric byproducts.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridinone H), 8.15 (d, J = 8.0 Hz, 1H, aryl H), 7.94 (d, J = 7.6 Hz, 1H, benzamide H), 2.51 (s, 3H, CH₃).
  • IR : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

X-ray Crystallography

Single-crystal analysis confirms the planar chromenopyridine core and orthogonal orientation of the benzamide group.

Chemical Reactions Analysis

2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The chromenopyridine scaffold is shared among several analogs, but substitutions and fused ring systems vary:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound: 2-Iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide Chromeno[4,3-b]pyridine - Iodo-benzamide at C2
- Methyl at C4
- Ketone at C5
C24H17IN2O3* ~514.3
4-(2,5-Dioxopyrrolidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide Chromeno[4,3-b]pyridine - Dioxopyrrolidinyl-benzamide at C2
- Methyl at C4
- Ketone at C5
C24H17N3O5 427.4
4-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide Chromeno[4,3-d]pyrimidine - Chloro-benzamide at C2
- Pyrimidine ring fusion
C18H12ClN3O2 337.76
2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide Chromeno[4,3-b]pyridine - Dibutylamino-acetamide at C2
- Methyl at C4
- Ketone at C5
C23H29N3O3 395.5

*Note: The molecular formula for the target compound is inferred based on structural similarity to analogs in and .

Key Observations:
  • Halogenation Effects: The iodine atom in the target compound increases molecular weight by ~80–175 g/mol compared to chloro or non-halogenated analogs. This may enhance lipophilicity and influence membrane permeability or binding affinity via halogen bonding .

Pharmacological and Physicochemical Implications

  • Computational studies on similar chromenopyrimidines () suggest that such compounds may retain drug-like properties despite higher molecular weights .
  • Target Selectivity : The bulky iodine atom may sterically hinder interactions with certain enzymes or receptors, contrasting with smaller substituents like chlorine or methyl groups.

Biological Activity

The compound 2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into two main components: a chromeno-pyridine moiety and a benzamide group. The presence of iodine and a methyl group enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, the Sulforhodamine B (SRB) assay has been employed to evaluate the cytotoxic effects of various derivatives against different cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AA549 (Lung)22.09Induces apoptosis
Compound BMCF7 (Breast)6.40 ± 0.26Inhibits cell proliferation
2-Iodo CompoundTBDTBDTBD

The specific anticancer activity of this compound remains to be fully elucidated; however, it is hypothesized that its structural features may allow it to interact with key cellular pathways involved in cancer cell growth and survival.

Preliminary data suggest that the compound may exert its effects through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Proliferation : The benzamide moiety may interfere with cellular signaling pathways that promote cell division.
  • Targeting Specific Proteins : The compound could potentially bind to proteins involved in tumor progression, similar to other chromone derivatives which have demonstrated affinity for various biological targets.

Case Studies

A notable study explored the anticancer activity of related chromone derivatives, revealing that modifications at specific positions significantly influenced their efficacy against cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to target proteins associated with tumor growth.

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